REACTION_SMILES
|
[C:31](#[N:32])[c:33]1[cH:34][cH:35][c:36]([CH2:39][NH-:40])[cH:37][n:38]1.[C:5](=[O:6])([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[NH:12][CH:13]([CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[C:21](=[O:22])[N:23]1[CH:24]([C:25](=[O:26])[OH:27])[CH2:28][CH2:29][CH2:30]1.[CH3:41][CH2:42][OH:43].[ClH:1].[NH2:2][OH:3].[NH3:4]>>[C:5](=[O:6])([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[NH:12][CH:13]([CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[C:21](=[O:22])[N:23]1[CH:24]([C:25](=[O:26])[OH:27])[CH2:28][CH2:29][CH2:30]1.[NH2:4][C:31](=[NH:32])[c:33]1[cH:34][cH:35][c:36]([CH2:39][NH-:40])[cH:37][n:38]1
|
Name
|
N#Cc1ccc(C[NH-])cn1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(C[NH-])cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1ccccc1)C(=O)N1CCCC1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1ccccc1)C(=O)N1CCCC1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N=C(N)c1ccc(C[NH-])cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:31](#[N:32])[c:33]1[cH:34][cH:35][c:36]([CH2:39][NH-:40])[cH:37][n:38]1.[C:5](=[O:6])([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[NH:12][CH:13]([CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[C:21](=[O:22])[N:23]1[CH:24]([C:25](=[O:26])[OH:27])[CH2:28][CH2:29][CH2:30]1.[CH3:41][CH2:42][OH:43].[ClH:1].[NH2:2][OH:3].[NH3:4]>>[C:5](=[O:6])([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[NH:12][CH:13]([CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[C:21](=[O:22])[N:23]1[CH:24]([C:25](=[O:26])[OH:27])[CH2:28][CH2:29][CH2:30]1.[NH2:4][C:31](=[NH:32])[c:33]1[cH:34][cH:35][c:36]([CH2:39][NH-:40])[cH:37][n:38]1
|
Name
|
N#Cc1ccc(C[NH-])cn1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(C[NH-])cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1ccccc1)C(=O)N1CCCC1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1ccccc1)C(=O)N1CCCC1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N=C(N)c1ccc(C[NH-])cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:31](#[N:32])[c:33]1[cH:34][cH:35][c:36]([CH2:39][NH-:40])[cH:37][n:38]1.[C:5](=[O:6])([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[NH:12][CH:13]([CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[C:21](=[O:22])[N:23]1[CH:24]([C:25](=[O:26])[OH:27])[CH2:28][CH2:29][CH2:30]1.[CH3:41][CH2:42][OH:43].[ClH:1].[NH2:2][OH:3].[NH3:4]>>[C:5](=[O:6])([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[NH:12][CH:13]([CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[C:21](=[O:22])[N:23]1[CH:24]([C:25](=[O:26])[OH:27])[CH2:28][CH2:29][CH2:30]1.[NH2:4][C:31](=[NH:32])[c:33]1[cH:34][cH:35][c:36]([CH2:39][NH-:40])[cH:37][n:38]1
|
Name
|
N#Cc1ccc(C[NH-])cn1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(C[NH-])cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1ccccc1)C(=O)N1CCCC1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1ccccc1)C(=O)N1CCCC1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N=C(N)c1ccc(C[NH-])cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |